Introduction: The Prominence of Tris-PCz in Organic Electronics
Introduction: The Prominence of Tris-PCz in Organic Electronics
An In-depth Technical Guide to Tris-PCz: Chemical Structure and Synthesis
Audience: Researchers, scientists, and drug development professionals.
9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, widely known by its common name Tris-PCz, is a key organic semiconductor material that has garnered significant attention in the field of organic electronics. Its molecular design, featuring a tri-carbazole backbone, makes it an electron-rich compound exceptionally suited for use as a hole-transport layer (HTL) material, particularly in high-efficiency Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[1][2][3] Due to its high triplet energy, Tris-PCz is also frequently employed as an exciton-blocking material, which enhances the quantum efficiency of fluorescent devices.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed protocol for its synthesis.
Chemical Structure and Nomenclature
Tris-PCz is characterized by a unique starburst molecular structure. It consists of three carbazole (B46965) units linked at the 3 and 6 positions, forming a ter-carbazole core.[2][3][4] Phenyl groups are attached to the nitrogen atom of each carbazole ring. This highly conjugated, rigid structure contributes to its excellent thermal stability and desirable electronic properties.
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IUPAC Name: 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole[1][4][5]
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Common Synonyms: Tris-PCz, 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole[1][2][6]
Physicochemical and Electronic Properties
The electronic and thermal properties of Tris-PCz make it a highly effective material for OLED applications. Its ability to form exciplexes with electron-deficient materials is a key feature for its use in TADF devices.[1][2] A summary of its key quantitative data is presented below.
Table 1: Summary of Quantitative Data for Tris-PCz
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₃₅N₃ | [1][3][6] |
| Molecular Weight | 725.88 g/mol | [1][3][6] |
| Appearance | White powder/crystals | [1][2][6] |
| Highest Occupied Molecular Orbital (HOMO) | 5.6 eV | [1][2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.1 eV | [1][2] |
| Triplet Energy (T₁) | 2.7 eV | [2] |
| Absorption (λₘₐₓ) | 305 nm (in DCM) | [1][2] |
| Photoluminescence (λₘₐₓ) | 415 nm (in DCM) | [1][2] |
| Thermal Gravimetric Analysis (TGA) | >270 °C (0.5% weight loss) | [1][2][4] |
| Purity (Sublimed) | >99.0% (HPLC) | [1][2] |
Synthesis Protocol
The synthesis of Tris-PCz is a multi-step process that typically involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the crucial carbon-nitrogen bonds that link the carbazole units. Below is a representative experimental protocol.
Overall Synthesis Workflow
The logical flow of the synthesis begins with commercially available carbazole and proceeds through bromination and sequential C-N coupling steps to build the final ter-carbazole structure.
Caption: High-level workflow for the synthesis of Tris-PCz.
Detailed Experimental Methodology
Reagents and Solvents:
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Carbazole
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9-Phenylcarbazole
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Phenylboronic acid
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Copper(II) acetate (B1210297) (Cu(OAc)₂)
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Pyridine
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N-Bromosuccinimide (NBS)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
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Sodium tert-butoxide (NaOtBu)
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Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF) (anhydrous)
Protocol:
Step 1: Synthesis of 9-Phenylcarbazole
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To a round-bottom flask, add carbazole (1.0 eq), phenylboronic acid (1.5 eq), and Cu(OAc)₂ (1.2 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
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Add anhydrous toluene and pyridine (2.0 eq) via syringe.
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Heat the reaction mixture to 110°C and stir for 24 hours.
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After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to yield 9-phenylcarbazole as a white solid.
Step 2: Synthesis of 3,6-Dibromo-9-phenylcarbazole
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Dissolve 9-phenylcarbazole (1.0 eq) in DMF in a flask protected from light.
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Cool the solution to 0°C in an ice bath.
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Add NBS (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Pour the reaction mixture into a beaker of cold water to precipitate the product.
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Collect the precipitate by vacuum filtration, wash thoroughly with water and methanol, and dry under vacuum.
Step 3 & 4: Sequential Buchwald-Hartwig Aminations Note: The final two steps involve coupling the dibrominated intermediate with two equivalents of 9-phenylcarbazole. This can be done sequentially or, under certain conditions, as a one-pot reaction, though sequential addition often yields better control and purity.
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To a Schlenk flask, add 3,6-dibromo-9-phenylcarbazole (1.0 eq), 9-phenylcarbazole (2.2 eq), NaOtBu (3.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
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Evacuate and backfill the flask with an inert gas.
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Add anhydrous toluene via syringe.
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Heat the mixture to 110°C and stir vigorously for 24-48 hours, monitoring progress by TLC or GC-MS.
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After cooling, quench the reaction by adding water.
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Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the crude product via column chromatography. A final purification step of sublimation is typically required to achieve the high purity (>99%) needed for electronic device fabrication.
Application Workflow: Role in an OLED Device
Tris-PCz is integral to the architecture of modern OLEDs. It primarily functions as the Hole Transport Layer (HTL), facilitating the efficient movement of positive charge carriers (holes) from the anode towards the emissive layer (EML). It can also serve as a host material within the EML itself.
Caption: Logical workflow of charge transport in an OLED featuring Tris-PCz.
This technical guide provides the foundational chemical knowledge required for the synthesis and application of Tris-PCz. The detailed protocols and data serve as a valuable resource for scientists and researchers working to advance the field of organic electronics.
References
- 1. noctiluca.eu [noctiluca.eu]
- 2. ossila.com [ossila.com]
- 3. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- | 1141757-83-6 [chemicalbook.com]
- 4. An tSín 9,9',9''-trífheinil-9H,9'H,9''H-3,3':6',3''{{14} }tercarbazole CAS:1141757-83-6 Monaróirí - Sampla Saor in Aisce - Alfa Ceimiceach [otq.alfachemsp.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- Career Henan Chemical Co. [coreychem.com]
- 7. lumtec.com.tw [lumtec.com.tw]
